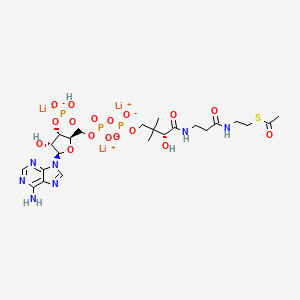
Acetyl coenzyme A lithium salt
概要
説明
Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .
Synthesis Analysis
The synthesis of Acetyl coenzyme A lithium salt involves complex biochemical reactions. A study on LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters provides insights into the synthesis process .Molecular Structure Analysis
The molecular formula of Acetyl coenzyme A lithium salt is C23H35Li3N7O17P3S . It has a molecular weight of 809.57 (free acid basis) . The InChI key is FTRFBNATWBKIQU-JHJDYNLLSA-K .Chemical Reactions Analysis
Acetyl coenzyme A lithium salt plays a role in ionic association and solvation interactions. It is involved in various enzymatic acetyl transfer reactions .Physical And Chemical Properties Analysis
Acetyl coenzyme A lithium salt is a white powder . It has a high sensitivity (LODs in the nM to sub-nM range) and high repeatability .科学的研究の応用
- Neuroprotective Effects Lithium, including forms like Acetyl coenzyme A lithium salt, has been shown to increase levels of N-acetyl-aspartate (NAA) in the human brain. NAA is a marker associated with neuronal health and function. This suggests potential neuroprotective or neurotrophic effects.
- Acetyl-CoA is a central molecule in cellular metabolism. It serves as the starting compound for the citric acid cycle (also known as the Krebs cycle). In this cycle, Acetyl-CoA participates in energy production by oxidizing acetyl groups to generate ATP .
- Acetyl-CoA is a key precursor in lipid biosynthesis. It provides the acetyl groups necessary for fatty acid synthesis. These fatty acids are essential for cell membrane formation and energy storage .
- Histone acetyltransferases (HATs) use Acetyl-CoA as a donor for acetyl groups. They catalyze the acetylation of histone and non-histone proteins. This post-translational modification affects gene expression, chromatin structure, and cellular processes .
- Acetyl-CoA positively regulates the activity of pyruvate carboxylase, an enzyme involved in gluconeogenesis and other metabolic pathways. This regulation ensures efficient utilization of metabolic intermediates .
Citric Acid Cycle (Krebs Cycle)
Lipid Biosynthesis
Histone Acetylation
Pyruvate Carboxylase Regulation
Neurotransmitter Synthesis
作用機序
Target of Action
Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a central metabolite that plays a crucial role in various cellular mechanisms . Its primary targets include pyruvate carboxylase , which it positively regulates , and histone acetylases (HAT) . It also serves as the sole donor of acetyl groups for post-translational acetylation reactions of proteins .
Mode of Action
The compound interacts with its targets by providing acetyl groups. In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This interaction results in the acetylation of target proteins, influencing their function and activity.
Biochemical Pathways
Acetyl coenzyme A lithium salt is involved in several biochemical pathways. It is the starting compound for the citric acid cycle (also known as Kreb’s cycle) . It is also a key precursor in lipid biosynthesis , and the source of all fatty acid carbons . Moreover, it is a precursor to fatty acids, steroids, and other naturally occurring compounds, such as terpenes and acetogenins present in plants .
Pharmacokinetics
The compound is soluble in water at 100 mg/mL . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and more rapidly in alkaline solutions . These properties influence its bioavailability and stability in different physiological environments.
Result of Action
The action of Acetyl coenzyme A lithium salt has significant molecular and cellular effects. It serves as an essential cofactor in enzymatic acetyl transfer reactions . It is also a precursor of the neurotransmitter acetylcholine . By influencing the acetylation profile of several proteins, including histones, it controls key cellular processes .
Action Environment
The action, efficacy, and stability of Acetyl coenzyme A lithium salt are influenced by environmental factors. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive . Its stability is also pH-dependent, being stable in neutral and moderately acidic solutions, but hydrolyzing in strong acid and alkaline solutions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFBNATWBKIQU-JHJDYNLLSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Li3N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585056 | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl coenzyme A lithium salt | |
CAS RN |
75520-41-1, 32140-51-5 | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylcoenzyme A, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL COENZYME A LITHIUM SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)



![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)





